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molecular formula C22H28ClN3O4 B3027509 Izilendustat CAS No. 1303512-02-8

Izilendustat

Cat. No. B3027509
M. Wt: 433.9 g/mol
InChI Key: UPJZLOCUUOIMNC-UHFFFAOYSA-N
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Patent
US09388135B2

Procedure details

to a nitrogen purged 2-L round bottom flask equipped with a mechanical stirrer, upright condenser, and thermometer was charged 1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one (1) (50.0 g, 0.21 mol, 1 equiv.), tert-butyl piperazine-1-carboxylate, (2) (79.0 g, 0.42 mol, 2 equiv.) [CAS No. 57260-71-6] and ethanol (750 mL, 15 parts v/w). The solution was stirred and 37% aqueous formaldehyde (34.7 mL, 0.47 mol, 2.2 equiv.) and acetic acid (36.4 mL, 0.64 mol, 3 equiv.) were added and the solution stirred for 1 hour after which the reaction solution was heated to 50° C. for 18 hours. The reaction mixture was then cooled below room temperature and filtered under vacuum. The resulting solid was rinsed with ethanol (250 mL) and dried under a stream of nitrogen to afford 77.2 g (83.9%) of the desired product. 1H NMR (DMSO-d6) δ ppm 7.4 (d, 2H), 7.3 (d, 2H), 7.2 (d, 1H), 6.2 (d, 1H), 5.1 (s, 2H), 3.4-3.2 (m partly under brs water peak, 6H), 2.3 (m, 4H), 1.4 (s, 9H).13C NMR (DMSO-d6) [observed] δ ppm 157.24, 153.77, 144.36, 136.33, 132.15, 129.67, 128.48, 126.86, 124.56, 107.01, 78.74, 54.68, 52.49, 50.64, 43.48, and 28.03.
Name
1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
34.7 mL
Type
reactant
Reaction Step Two
Quantity
36.4 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
83.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:8]2=[O:14])=[CH:4][CH:3]=1.[N:17]1([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C=O.[C:32](O)(=O)C>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH:12]=[CH:11][C:10]([CH2:32][N:20]3[CH2:21][CH2:22][N:17]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:18][CH2:19]3)=[C:9]([OH:13])[C:8]2=[O:14])=[CH:15][CH:16]=1

Inputs

Step One
Name
1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(CN2C(C(=CC=C2)O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
( 2 )
Quantity
79 g
Type
reactant
Smiles
Step Two
Name
Quantity
34.7 mL
Type
reactant
Smiles
C=O
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a nitrogen purged 2-L round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
the solution stirred for 1 hour after which the reaction solution
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled below room temperature
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
WASH
Type
WASH
Details
The resulting solid was rinsed with ethanol (250 mL)
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(C(=C(C=C2)CN2CCN(CC2)C(=O)OC(C)(C)C)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: PERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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